2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol
Description
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-(thiadiazol-4-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15N3OS/c13-9-4-2-1-3-8(9)10-5-7-6-14-12-11-7/h6,8-10,13H,1-5H2 |
InChI Key |
UPLIMMCEKGLCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=CSN=N2)O |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis via Thiadiazole Ring Formation
Method Overview:
The core approach involves synthesizing the thiadiazole ring through cyclization of suitable thiosemicarbazide derivatives with aromatic carboxylic acids or their derivatives, followed by functionalization to attach the cyclohexanol group.
- Preparation of Thiosemicarbazide Derivatives:
Aromatic carboxylic acids are reacted with thiosemicarbazide in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 4-amino-1,2,3-thiadiazole derivatives.
Cyclization to Thiadiazole:
The reaction typically involves heating the mixture under reflux, often with catalysts such as sulfuric acid, to promote ring closure, yielding 2-amino-1,3,4-thiadiazoles with high yields (up to 90%).Functionalization with Cyclohexanol:
The amino group on the thiadiazole ring is then coupled with cyclohexanone derivatives or directly with cyclohexanol via reductive amination or nucleophilic substitution, often under mild conditions, to afford the target compound.
Microwave-Assisted Synthesis
Method Overview:
Microwave irradiation accelerates the formation of the thiadiazole ring, reducing reaction times significantly and often improving yields.
- Mix aromatic carboxylic acid, thiosemicarbazide, and catalytic amounts of POCl₃ or SOCl₂.
- Subject the mixture to microwave irradiation at 600 W for 3-5 minutes.
- After cooling, the intermediate is coupled with cyclohexanone or cyclohexanol derivatives via reductive amination under microwave conditions, often with sodium cyanoborohydride or catalytic hydrogenation.
- Reduced reaction times (minutes vs hours).
- Improved yields (up to 90%).
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Microwave synthesis | Aromatic acid + Thiosemicarbazide + POCl₃ or SOCl₂ | Microwave irradiation at 600 W for 3-5 min | Up to 90% | , |
Alternative Synthetic Routes
Using Carboxylic Acid Derivatives:
- Conversion of aromatic acids to acyl chlorides (via SOCl₂ or PCl₅).
- Reaction with thiosemicarbazide to form acylthiosemicarbazides.
- Cyclization under acidic or basic conditions to form the thiadiazole ring.
Functionalization of the Thiadiazole:
- Nucleophilic substitution at the 4-position with cyclohexanol derivatives.
- Reductive amination of the amino group with cyclohexanone.
Summary of Reaction Conditions & Yields:
Mechanistic Insights
The synthesis generally proceeds via:
- Formation of acylthiosemicarbazide intermediates.
- Cyclization to form the 1,2,3-thiadiazole ring, facilitated by dehydrating agents or microwave energy.
- Functionalization at the 4-position with cyclohexanol or its derivatives, often through nucleophilic substitution or reductive amination, to yield the final compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Typical Reaction Time | Yield Range | Advantages |
|---|---|---|---|---|---|
| Conventional reflux | Aromatic acid + Thiosemicarbazide + POCl₃/SOCl₂ | Cyclization | 4-6 hours | 70-90% | Well-established, scalable |
| Microwave-assisted | Aromatic acid + Thiosemicarbazide + POCl₃/SOCl₂ | Cyclization | 3-5 minutes | Up to 90% | Rapid, higher yield, energy-efficient |
| Reductive amination | Thiadiazole derivative + Cyclohexanone | Amine functionalization | 2-4 hours | 60-80% | Selective, mild conditions |
Chemical Reactions Analysis
2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Scientific Research Applications
2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
The compound’s structural uniqueness lies in its 1,2,3-thiadiazole core, which distinguishes it from other heterocyclic systems. Below is a comparative analysis with key analogues:
Key Observations
Thiazole-oxadiazole hybrids () demonstrate cytotoxic activity, suggesting that analogous thiadiazole derivatives may also exhibit bioactivity, though sulfur’s larger atomic size could alter binding interactions .
In contrast, benzoxadiazole derivatives () rely on azide-alkyne click chemistry, highlighting divergent synthetic strategies .
Functional Group Influence: The cyclohexanol group in the target compound may improve solubility compared to purely aromatic systems (e.g., benzoxadiazole in ). However, bulky substituents like phenyl groups in thiazole-oxadiazole hybrids () could enhance lipophilicity and membrane permeability .
Biological Activity
2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol is a compound that integrates a cyclohexanol structure with a thiadiazole moiety linked through an aminomethyl group. This unique molecular architecture offers potential biological activities, particularly in antimicrobial applications. The compound's molecular formula is , and it has a molecular weight of approximately 227.33 g/mol.
The synthesis of 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1,2,3-thiadiazole-4-carboxaldehyde in the presence of an amine. Common solvents for this reaction include ethanol or methanol, often requiring heating to facilitate the process. Optimization of these conditions can enhance yields and purity.
Antimicrobial Properties
Research indicates that 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol exhibits significant antimicrobial activity. The thiadiazole moiety is believed to enhance its interaction with biological targets, potentially disrupting microbial pathways. Preliminary studies have shown efficacy against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Fungi | Candida albicans | 64 µg/mL |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the disruption of essential biological pathways through the thiadiazole component plays a critical role in its antimicrobial effects. Studies are ongoing to determine its interactions with specific enzymes or receptors involved in microbial metabolism.
Case Studies
Several case studies have documented the biological activity of compounds similar to 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol. For instance:
- Study on Antimicrobial Efficacy : A study conducted by Olsen et al. demonstrated that derivatives containing a thiadiazole moiety exhibited potent antimicrobial properties against various strains of bacteria and fungi. This study highlighted the importance of structural modifications in enhancing biological activity.
- Cytotoxicity Assessment : Research evaluating cytotoxic effects on cancer cell lines revealed that thiadiazole-containing compounds could inhibit cell proliferation effectively. The results indicated potential applications in cancer therapeutics.
Future Directions
The ongoing research into the biological activities of 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol suggests promising avenues for development in medicinal chemistry. Future studies should focus on:
- Detailed mechanistic studies to understand the interactions at the molecular level.
- Exploration of structure–activity relationships (SAR) to optimize efficacy and reduce toxicity.
- Clinical trials to assess safety and effectiveness in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Preparation of the thiadiazole precursor via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or PPA) .
- Step 2 : Functionalization of the thiadiazole with a methyl group via nucleophilic substitution or alkylation.
- Step 3 : Coupling the thiadiazol-4-ylmethyl group to 2-aminocyclohexanol using reductive amination (NaBH₃CN or H₂/Pd-C) .
Key variables : Solvent polarity (e.g., THF vs. DMF), temperature (room temp. vs. reflux), and catalyst choice (e.g., Pd-C for hydrogenation). Yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization).
Q. How can HPLC methods be optimized to resolve enantiomers of this compound, given its stereochemical complexity?
- Column selection : Use chiral stationary phases like Chiralpak AD-H or Lux Cellulose-3, which separate enantiomers via π-π interactions and hydrogen bonding .
- Mobile phase : Isocratic elution with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid improves peak symmetry.
- Detection : UV at 254 nm (thiadiazole absorbs strongly here) with a retention time window of 8–12 minutes .
Advanced Research Questions
Q. How do computational models (e.g., molecular docking) predict the interaction of this compound with biological targets like kinase enzymes?
Q. What strategies resolve contradictions in biological activity data across cell lines (e.g., IC₅₀ variability in cancer vs. normal cells)?
- Experimental design :
- Use standardized assays (e.g., SRB for cytotoxicity) across multiple cell lines (e.g., MCF-7, HEPG-2, WI-38) .
- Control for solvent effects (DMSO ≤ 0.5% v/v) and batch-to-batch compound purity (HPLC ≥ 95%) .
- Data interpretation : Variability may arise from differences in membrane permeability (logP ≈ 2.1) or efflux pump expression (e.g., P-gp in resistant lines) .
Q. How can stereoselective synthesis be achieved for the cyclohexanol moiety to avoid racemization during scale-up?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation of ketone intermediates .
- Dynamic kinetic resolution : Employ enzymes like Candida antarctica lipase B to bias the equilibrium toward a single enantiomer .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry, targeting ≥90% ee for pharmacologically active isomers .
Q. What spectroscopic techniques are critical for resolving structural ambiguities in derivatives (e.g., distinguishing regioisomers)?
- ¹H/¹³C NMR : Focus on cyclohexanol’s axial vs. equatorial proton coupling (J ≈ 10–12 Hz for axial) and thiadiazole C-S/C-N shifts (δ 150–160 ppm in ¹³C) .
- HSQC/HMBC : Correlate thiadiazole protons (δ 8.2–8.5 ppm) with adjacent methylene groups to confirm substitution patterns .
- HRMS : Use ESI+ mode with m/z calculated for C₁₀H₁₆N₄OS [M+H]⁺ = 241.1024 (Δ < 2 ppm) .
Methodological Challenges and Comparative Analysis
Q. How does this compound’s reactivity compare to structurally related amino alcohols (e.g., 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
